molecular formula C9H10N2O B8457351 4-[2-(Aminooxy)ethyl]benzonitrile

4-[2-(Aminooxy)ethyl]benzonitrile

Cat. No.: B8457351
M. Wt: 162.19 g/mol
InChI Key: VHQUALYAKGDORE-UHFFFAOYSA-N
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Description

4-[2-(Aminooxy)ethyl]benzonitrile (CAS 1448673-48-0) is an organic compound with the molecular formula C9H11N3O and a molecular weight of 177.20 g/mol . Its structure features a benzonitrile core linked to an aminooxy-containing ethyl chain, a functional group combination that suggests potential as a versatile building block in medicinal chemistry and chemical biology . The presence of both an aminooxy group and a nitrile moiety provides two distinct reactive sites for synthetic elaboration. Aminooxy groups are particularly valuable for site-specific bioconjugation with carbonyl compounds, such as ketones and aldehydes, to form stable oxime linkages . This reaction is widely exploited in the synthesis of peptidomimetics, probe molecules, and antibody-drug conjugates . The electron-withdrawing nitrile group can influence the electronic properties of the benzene ring and may serve as a precursor for transformation into other functional groups like amidines, which are present in various classes of bioactive molecules, including antibacterial agents . As a specialty chemical, this compound is offered for research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are advised to handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

4-(2-aminooxyethyl)benzonitrile

InChI

InChI=1S/C9H10N2O/c10-7-9-3-1-8(2-4-9)5-6-12-11/h1-4H,5-6,11H2

InChI Key

VHQUALYAKGDORE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCON)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-[2-(Aminooxy)ethyl]benzonitrile with structurally related benzonitrile derivatives from the evidence, focusing on substituent groups, molecular weights, pharmacological targets, and key findings.

Compound Name Substituent Molecular Weight (g/mol) Pharmacological Target/Application Key Findings Reference
This compound (hypothetical) 2-(Aminooxy)ethyl ~177.2 (calculated) Not reported Potential applications inferred from analogs (e.g., CNS modulation, synthesis) N/A
ABT-239 Benzofuran-pyrrolidinyl 341.41 Histamine H3 receptor antagonist Enhances cognition in preclinical schizophrenia models; high selectivity
Ciproxifan Cyclopropyl-imidazolylpropoxy 297.36 Histamine H3 receptor antagonist Promotes wakefulness and attention in rodents; oral bioavailability: 62%
4-(4-((4-Phenylpiperazin-1-yl)methyl)phenethoxy)benzonitrile Phenethoxy-piperazinyl 413.51 Androgen receptor (anti-proliferative) Binding affinity: -7.1 kcal/mol (PC-3 prostate cancer cells)
4-(2-Bromoacetyl)benzonitrile 2-Bromoacetyl 241.05 Glycogen synthase kinase 3 (GSK-3) inhibitor Irreversible inhibitory activity; used in synthesis of kinase inhibitors
4-[2-(Dimethylamino)ethoxy]benzonitrile Dimethylaminoethoxy 190.25 Biochemical reagent Used in organic synthesis; no specific pharmacological data
4-[2-(4-Cyanophenyl)ethyl]benzonitrile 4-Cyanophenethyl 232.28 Material science (OLEDs) High thermal stability (melting point: 198–203°C)

Key Observations from Comparative Analysis

A. Substituent Effects on Pharmacological Activity

  • Histamine H3 Receptor Antagonists: ABT-239 and ciproxifan demonstrate that bulky substituents (e.g., benzofuran-pyrrolidinyl or imidazolylpropoxy) enhance receptor binding and selectivity. The aminooxyethyl group in the target compound, with its smaller size and polar O-NH₂ moiety, may offer distinct binding kinetics or metabolic stability.
  • Anti-Proliferative Activity : The phenethoxy-piperazinyl group in compound 17 enables androgen receptor binding, suggesting that ethyl-linked aromatic substituents with nitrogen-containing rings are critical for anti-cancer activity.

B. Chemical and Material Properties

  • Thermal Stability: Derivatives like 4-[2-(4-cyanophenyl)ethyl]benzonitrile exhibit high melting points (~200°C), making them suitable for OLED applications. The aminooxyethyl group’s thermal behavior remains unstudied but could be similar.

Q & A

Advanced Research Question

  • 2D NMR (NOESY/ROESY) : Maps spatial proximity between the ethyl spacer and aromatic protons, revealing rotamer populations .
  • Time-Resolved IR : Tracks nitrile group reactivity during photochemical reactions (e.g., UV-induced isomerization).
  • Solid-State NMR : Characterizes crystalline vs. amorphous phase behavior, critical for formulation studies .

How does the aminooxy group’s redox activity impact stability in long-term storage?

Advanced Research Question
The aminooxy group is prone to oxidation, necessitating:

  • Storage Conditions : Argon atmosphere, –20°C, and desiccants to prevent moisture ingress .
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to inhibit radical-mediated oxidation.
  • Periodic Analysis : Monitor degradation via HPLC-UV (λ = 254 nm) every 3 months .

What mechanistic insights explain regioselectivity in electrophilic aromatic substitution (EAS) of this compound?

Advanced Research Question
The nitrile group directs EAS to the meta position via:

  • Electronic Effects : Strong electron-withdrawing effect deactivates the ring, favoring meta over para substitution.
  • Steric Shielding : The ethylaminooxy group hinders attack at the ortho position. Computational studies (M06-2X/cc-pVTZ) validate this through partial charge analysis .

How do solvent effects influence the compound’s solubility and reactivity in biphasic systems?

Advanced Research Question

  • Solvent Polarity : Low solubility in water (logP ~1.5) necessitates polar aprotic solvents (e.g., acetonitrile) for homogeneous reactions.
  • Partition Coefficients : In biphasic systems (water/CH₂Cl₂), the compound partitions into the organic phase, reducing aqueous hydrolysis .
  • Ionic Liquids : Enhance reaction rates via cation-π interactions with the aromatic ring .

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